

Tetraphenylarsonium chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tetraphenylarsonium chloride	
Cat. No.:	B1201796	Get Quote

An In-depth Technical Guide to **Tetraphenylarsonium Chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenylarsonium chloride, with the chemical formula (C₆H₅)₄AsCl, is a quaternary arsonium salt widely utilized in various chemical and analytical applications. This white, crystalline solid is noted for its ability to facilitate the transfer of anions between aqueous and organic phases, acting as a phase-transfer catalyst and a precipitating agent. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular weight and formula, alongside detailed experimental protocols for its synthesis and purification. The document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development who employ or are considering the use of this versatile reagent in their work.

Core Properties and Data

Tetraphenylarsonium chloride is a stable compound, though it is incompatible with strong oxidizing agents.[1] It is typically a white powder or crystalline solid.[1][2] The compound's key quantitative data are summarized in the table below for easy reference. It is important to note the existence of various forms, including the anhydrous salt, a monohydrate, and a hydrochloride salt, each with distinct molecular weights.

Property	Value	Source
Chemical Formula	C24H20AsCl	[2][3][4]
Molecular Weight	418.79 g/mol (anhydrous)	[3][4][5]
Alternate Formula	(C ₆ H ₅)₄AsCl · H ₂ O (monohydrate)	[6]
Molecular Weight	436.81 g/mol (monohydrate)	[6]
Alternate Formula	C24H21AsCl2 (hydrochloride)	[7]
Molecular Weight	455.25 g/mol (hydrochloride)	[7]
Appearance	White crystalline solid/powder	[1][2]
Melting Point	258-260 °C	[1]
Solubility	Soluble in water and polar organic solvents	[7][8]
CAS Number	507-28-8	[2][3]

Synthesis and Experimental Protocols

The synthesis of **tetraphenylarsonium chloride** is a multi-step process that begins with triphenylarsine. The following protocol is a well-established method for its preparation.[8]

Synthesis of Tetraphenylarsonium Chloride Hydrochloride

- Bromination of Triphenylarsine: Triphenylarsine is reacted with bromine to yield triphenylarsine dibromide. (C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂
- Hydrolysis: The resulting triphenylarsine dibromide is hydrolyzed to produce triphenylarsine oxide. (C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr
- Grignard Reaction: Triphenylarsine oxide is then treated with a Grignard reagent, phenylmagnesium bromide, to form the magnesium salt of tetraphenylarsonium hydroxide. (C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr

Acidification: The intermediate is then treated with hydrochloric acid to produce
tetraphenylarsonium chloride hydrochloride. (C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl
+ MgBrCl

Neutralization to Tetraphenylarsonium Chloride

Neutralization: The tetraphenylarsonium chloride hydrochloride is neutralized with a base, such as sodium hydroxide, to yield the final product, tetraphenylarsonium chloride.
 (C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O

Click to download full resolution via product page

Caption: Synthesis pathway of **Tetraphenylarsonium Chloride**.

Purification Protocols

For applications requiring high purity, **tetraphenylarsonium chloride** can be purified by recrystallization.[1]

- Dissolution: Dissolve the crude **tetraphenylarsonium chloride** in absolute ethanol.
- Precipitation: Add absolute diethyl ether to the solution to precipitate the purified product.
- Alternative Precipitation: Alternatively, add concentrated HCl to an aqueous solution of the salt to precipitate the chloride dihydrate. This can then be redissolved in water and neutralized with sodium carbonate.
- Extraction: After evaporation, the residue is extracted with chloroform.
- Final Recrystallization: The product is finally recrystallized from either dichloromethane or ethanol by the addition of diethyl ether.
- Dehydration: If the anhydrous form is required, the purified product should be dried in a vacuum.

Applications in Research and Development

Tetraphenylarsonium chloride serves as a valuable tool in various scientific domains due to its unique properties.

- Phase-Transfer Catalysis: Its ability to transport anions into organic phases makes it an
 effective phase-transfer catalyst in organic synthesis.
- Precipitating Agent: It is widely used as a precipitating agent for large anions from aqueous solutions. This is particularly useful in gravimetric analysis and for the isolation of complex anions.
- Ion-Selective Electrodes: The tetraphenylarsonium cation is used in the construction of ionselective electrodes for the determination of certain anions.
- Synthesis of Organometallic Compounds: It serves as a precursor for the synthesis of other tetraphenylarsonium salts by anion exchange reactions, providing a pathway to a variety of organometallic compounds.[1]

This guide provides foundational knowledge on **tetraphenylarsonium chloride**, which is essential for its safe and effective use in a laboratory and industrial setting. Researchers are advised to consult the relevant safety data sheets (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. TETRAPHENYLARSONIUM CHLORIDE | 507-28-8 [chemicalbook.com]
- 2. Tetraphenylarsonium chloride | C24H20AsCl | CID 68179 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. GSRS [precision.fda.gov]

- 5. Tetraphenylarsonium chloride (CAS 507-28-8) Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. strem.com [strem.com]
- 7. TETRAPHENYLARSONIUM CHLORIDE HYDROCHLORIDE CAS#: 123334-18-9 [amp.chemicalbook.com]
- 8. Tetraphenylarsonium chloride Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Tetraphenylarsonium chloride molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201796#tetraphenylarsonium-chloride-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com